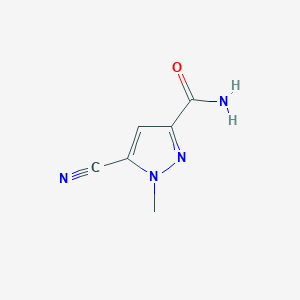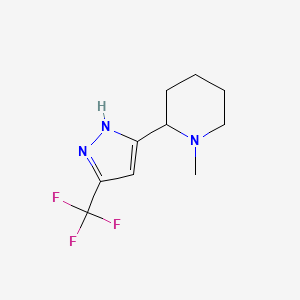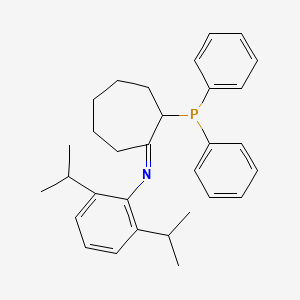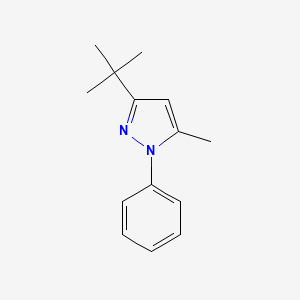![molecular formula C15H12O5 B12889747 4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione CAS No. 650616-59-4](/img/structure/B12889747.png)
4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione is a complex organic compound belonging to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The unique structure of this compound, characterized by a fused furan ring system, makes it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of naphthols with various reagents, followed by intramolecular transannulation and other reactions under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
化学反应分析
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
科学研究应用
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in antimicrobial and anticancer studies.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione can be compared with other similar compounds, such as dihydronaphthofurans and benzofuran derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione lies in its specific fused ring system and the presence of methoxy groups, which contribute to its distinct chemical and pharmacological properties .
属性
CAS 编号 |
650616-59-4 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC 名称 |
3,9-dimethoxy-6-oxatetracyclo[9.2.1.02,10.04,8]tetradeca-2(10),3,8,12-tetraene-5,7-dione |
InChI |
InChI=1S/C15H12O5/c1-18-12-8-6-3-4-7(5-6)9(8)13(19-2)11-10(12)14(16)20-15(11)17/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
GWOVCILARDPYEE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C3=C1C4CC3C=C4)OC)C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


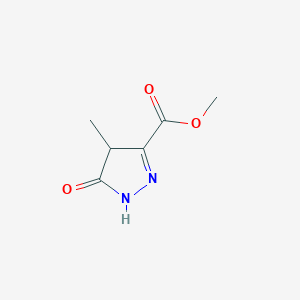
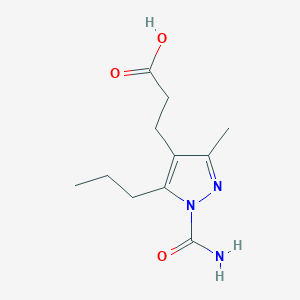
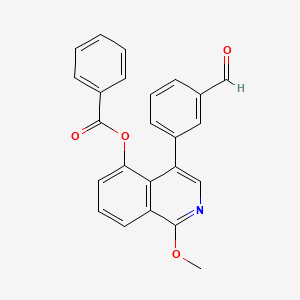
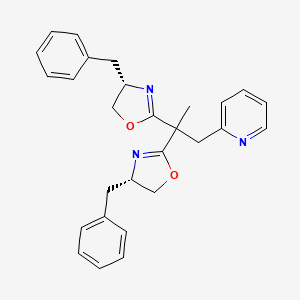
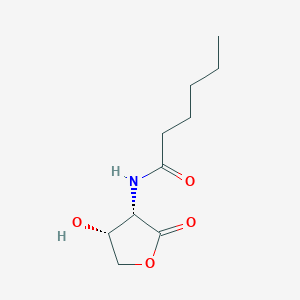
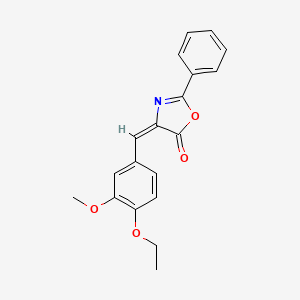
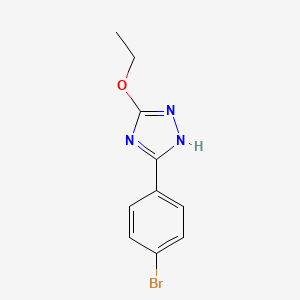
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
